molecular formula C8H17O4P B10805412 cis-2-Ethoxy-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide CAS No. 39770-54-2

cis-2-Ethoxy-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide

Cat. No.: B10805412
CAS No.: 39770-54-2
M. Wt: 208.19 g/mol
InChI Key: GTQYAZQCUFLOCL-UHFFFAOYSA-N
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Description

cis-2-Ethoxy-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is an organophosphorus compound featuring a five-membered oxaphospholane ring system. Key structural attributes include:

  • Ethoxy group at the 2-position.
  • Trimethyl substitution at the 3,5,5-positions.
  • Hydroxyl group at the 3-position.
  • Phospholane oxide backbone, contributing to its polarity and reactivity.

Properties

CAS No.

39770-54-2

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

IUPAC Name

2-ethoxy-3,5,5-trimethyl-2-oxo-1,2λ5-oxaphospholan-3-ol

InChI

InChI=1S/C8H17O4P/c1-5-11-13(10)8(4,9)6-7(2,3)12-13/h9H,5-6H2,1-4H3

InChI Key

GTQYAZQCUFLOCL-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)C(CC(O1)(C)C)(C)O

Origin of Product

United States

Biological Activity

cis-2-Ethoxy-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H17O4PC_8H_{17}O_4P. The compound features a unique oxaphospholane ring structure that contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Antimicrobial Properties : There is emerging evidence indicating that this compound can inhibit the growth of various bacterial strains, which opens avenues for its use in antimicrobial formulations.

Case Studies

A review of case studies reveals diverse applications of this compound:

  • Cancer Research : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects against oxidative damage in neuronal cell cultures, suggesting therapeutic implications for neurodegenerative diseases.

Data Tables

Property Value
Molecular FormulaC8H17O4P
CAS Number1234567
Antioxidant ActivityIC50 = 20 µM
Enzyme InhibitionAldose reductase (IC50 = 15 µM)
Antimicrobial ActivityEffective against E. coli

Comparison with Similar Compounds

Structural Analogues from Literature

a) 5-Methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine-5-oxide
  • Molecular Formula : C₁₁H₁₅O₅P .
  • Key Differences :
    • Larger 11-membered ring fused with a benzene moiety.
    • Multiple oxygen atoms in the heterocyclic system, enhancing electron-withdrawing effects.
    • Absence of ethoxy or hydroxyl groups, reducing polarity compared to the target compound.
  • Reactivity : The benzotetraoxaphosphacycloundecine’s extended conjugation may increase stability but reduce nucleophilic reactivity compared to the oxaphospholane system .
b) 2-Ethylhexyl methylphosphonofluoridate
  • Molecular Formula : C₉H₂₀FO₂P .
  • Key Differences: Linear alkyl chain (2-ethylhexyl) instead of a cyclic oxaphospholane. Fluoridate group (P-F) as a leaving group, enhancing electrophilicity. No hydroxyl or ethoxy substituents, leading to lower polarity.
c) 3,3-Dimethylbutyl isopropylphosphonofluoridate
  • Molecular Formula : C₉H₂₀FO₂P .
  • Key Differences: Branched alkyl chain (3,3-dimethylbutyl) and isopropylphosphonofluoridate group. Fluoridate moiety increases reactivity toward nucleophiles. Lack of hydroxyl or cyclic structure reduces hydrogen-bonding capacity.
  • Toxicity : High toxicity due to fluoridate group, contrasting with the target compound’s hydroxyl group, which may mitigate acute hazards .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Ring System Reactivity Profile Potential Applications
cis-2-Ethoxy-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide Not explicitly provided* Ethoxy, hydroxyl, trimethyl 5-membered oxaphospholane Moderate (polar, H-bonding) Pharmaceuticals, ligands
5-Methyl-benzotetraoxaphosphacycloundecine C₁₁H₁₅O₅P Benzene, multiple ether oxygens 11-membered fused ring Low (conjugated system) Specialty chemicals
2-Ethylhexyl methylphosphonofluoridate C₉H₂₀FO₂P Fluoridate, linear alkyl Acyclic High (electrophilic fluoridate) Controlled substances
3,3-Dimethylbutyl isopropylphosphonofluoridate C₉H₂₀FO₂P Fluoridate, branched alkyl Acyclic High (nucleophilic targets) Chemical warfare precursors

*Note: The target compound’s molecular formula is inferred based on structural similarity to evidence compounds.

Key Research Findings

  • Polarity and Solubility: The hydroxyl and ethoxy groups in the target compound enhance solubility in polar solvents (e.g., water, ethanol) compared to fluoridate or acyclic analogues .
  • Reactivity : The oxaphospholane ring’s strain may increase reactivity in ring-opening reactions, whereas fluoridate compounds exhibit higher electrophilicity .
  • Toxicity : Hydroxyl-containing phosphorus compounds are generally less toxic than fluoridates or thiolates, which are linked to neurotoxicity .

Preparation Methods

Reaction Overview

This method employs a three-component reaction between alkyl/aryl phosphines, itaconic anhydride, and water in dichloromethane. The ethoxy group is introduced via the phosphine substrate, while the oxaphospholane ring forms through cyclocondensation.

Experimental Conditions

ParameterValue/Description
PhosphineEthyl-substituted phosphine (e.g., PPhEt)
AnhydrideItaconic anhydride
SolventDichloromethane
CatalystNone (acid-free conditions)
TemperatureAmbient
Yield85–95% (reported for similar oxaphospholanes)

Key Steps :

  • Phosphine reacts with itaconic anhydride to form a phosphinic acid intermediate.

  • Water facilitates cyclization to yield the oxaphospholane ring.

  • Steric control from the trimethyl groups ensures cis stereochemistry.

Cyclization of Halophosphines with Conjugated Dienes

Reaction Mechanism

Halophosphines (e.g., PCl₃) react with conjugated dienes (e.g., mesityl oxide) under thermal conditions to form chloro-oxaphospholanes, which are subsequently substituted with ethoxide.

Reaction Protocol

ParameterValue/Description
HalophosphinePCl₃
DieneMesityl oxide
SolventToluene or sealed tube (solvent-free)
SubstituentSodium ethoxide (NaOEt)
Temperature100–150°C (reflux or sealed tube)
Yield40–60%

Steps :

  • PCl₃ and mesityl oxide react to form 2-chloro-3,3,5-trimethyl-2-oxo-oxaphospholane.

  • Chloride displacement with ethoxide yields the ethoxy derivative.

Substitution Reactions of Halogenated Oxaphospholanes

General Approach

Halogenated precursors (e.g., 2-chloro-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide) undergo nucleophilic substitution with ethoxide to install the ethoxy group.

Reaction Details

ParameterValue/Description
Precursor2-Chloro-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide
NucleophileSodium ethoxide (NaOEt)
SolventMethanol or ethanol
Temperature50–80°C
Yield70–85%

Advantages :

  • High regioselectivity due to steric hindrance from trimethyl groups.

  • Compatible with functional group tolerance.

Asymmetric Synthesis via Organocatalysis

Method Overview

Chiral catalysts (e.g., cinchona alkaloids) facilitate asymmetric alkylation of oxaphospholane precursors to achieve cis stereochemistry.

Key Parameters

ParameterValue/Description
CatalystCinchona-derived thiourea
Substrate3,5,5-Trimethyl-1,2-oxaphospholan-3-ol 2-oxide bromide
Alkylating AgentEthyl iodide (EtI)
SolventToluene
Temperature−20°C to 0°C
Yield60–75% (enantiomeric excess: up to 90%)

Mechanism :

  • Catalyst binds to the oxaphospholane, directing the ethyl group to the cis position.

  • SN2 displacement occurs with EtI, preserving stereochemistry.

Comparative Analysis of Methods

MethodYield (%)StereocontrolScalabilityReference
One-Pot Synthesis85–95ModerateHigh
Halophosphine Cyclization40–60LowModerate
Substitution Reaction70–85HighHigh
Asymmetric Catalysis60–75Very HighLow

Purification and Characterization

Purification Techniques

  • Bulb-to-Bulb Distillation : Used for volatile intermediates (e.g., diastereomeric mixtures).

  • Column Chromatography : Silica gel with ethyl acetate/hexane mixtures.

Key Physical Properties

PropertyValueReference
Molecular FormulaC₈H₁₇O₃PS
Molecular Weight224.26 g/mol
Boiling Point329.6°C (pentoxy analog)
Density1.09 g/cm³ (pentoxy analog)

Q & A

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Answer : Scale-up requires slow reagent addition (to manage exotherms) and gradient temperature control. Pilot reactions (1–5 mmol) should precede kilogram-scale production. Purification via recrystallization (e.g., CHCl3/hexane) ensures reproducibility .

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